molecular formula C13H18ClNO B13466515 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride

Katalognummer: B13466515
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: XXVMDVLAZHJEDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a but-3-yn-1-yloxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the but-3-yn-1-yloxy group: This can be achieved by reacting but-3-yn-1-ol with an appropriate halogenating agent to form but-3-yn-1-yl halide.

    Attachment to the phenyl ring: The but-3-yn-1-yl halide is then reacted with a phenol derivative in the presence of a base to form the but-3-yn-1-yloxyphenyl compound.

    Formation of the propan-2-amine moiety: The but-3-yn-1-yloxyphenyl compound is then subjected to reductive amination with a suitable amine source to form the final product.

    Hydrochloride salt formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Chemischer Reaktionen

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-1-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The triple bond in the but-3-yn-1-yloxy group can participate in addition reactions with hydrogen, halogens, or other electrophiles, leading to the formation of alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    1-[4-(But-2-yn-1-yloxy)phenyl]propan-2-amine: This compound has a similar structure but with a but-2-yn-1-yloxy group instead of but-3-yn-1-yloxy, leading to different chemical and biological properties.

    1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-2-amine:

    1-[4-(But-3-yn-1-yloxy)phenyl]ethan-2-amine: This compound has an ethan-2-amine moiety instead of propan-2-amine, affecting its overall properties and uses.

Eigenschaften

Molekularformel

C13H18ClNO

Molekulargewicht

239.74 g/mol

IUPAC-Name

1-(4-but-3-ynoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14;/h1,5-8,11H,4,9-10,14H2,2H3;1H

InChI-Schlüssel

XXVMDVLAZHJEDY-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)OCCC#C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.